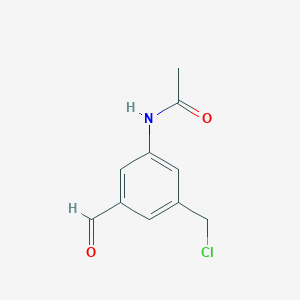
N-(3-(Chloromethyl)-5-formylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-formylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound to introduce the formyl group.
Chloromethylation: The formylated aromatic compound is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Acetamidation: The final step involves the reaction of the chloromethylated compound with acetamide under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)-5-formylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(3-(Carboxymethyl)-5-formylphenyl)acetamide.
Reduction: N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide.
Substitution: N-(3-(Substituted-methyl)-5-formylphenyl)acetamide derivatives.
Scientific Research Applications
N-(3-(Chloromethyl)-5-formylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(Chloromethyl)-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The formyl group can also participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.
N-(3-(Formylphenyl)acetamide: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide: A reduced form of the compound with different chemical properties.
Uniqueness
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is unique due to the presence of both chloromethyl and formyl groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various biological activities.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-5-formylphenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14) |
InChI Key |
DISWQUUPEOCCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















